molecular formula C18H30O2 B12558771 9-Octadecen-17-ynoic acid CAS No. 166664-87-5

9-Octadecen-17-ynoic acid

Cat. No.: B12558771
CAS No.: 166664-87-5
M. Wt: 278.4 g/mol
InChI Key: GUWNXWGQBCLLBN-UHFFFAOYSA-N
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Description

9-Octadecen-17-ynoic acid is an organic compound with the molecular formula C₁₈H₃₀O₂ It is a long-chain acetylenic fatty acid, characterized by the presence of both a double bond and a triple bond within its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Octadecen-17-ynoic acid typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of 9-Octadecynoic acid, which introduces a double bond at a specific position in the carbon chain. The reaction conditions often include the use of palladium catalysts and controlled hydrogenation environments to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes, utilizing advanced catalytic systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

9-Octadecen-17-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, depending on the reagents and conditions used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used for reduction.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Alkenes, alkanes.

    Substitution: Halogenated fatty acids.

Scientific Research Applications

9-Octadecen-17-ynoic acid has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules.

    Biology: Studied for its role in cellular processes and lipid metabolism.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Octadecen-17-ynoic acid involves its interaction with cellular membranes and enzymes. The compound can modulate the activity of enzymes involved in lipid metabolism, leading to changes in cellular processes. Its unique structure allows it to interact with specific molecular targets, influencing pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    9-Octadecynoic acid: A similar compound with a triple bond but lacking the double bond present in 9-Octadecen-17-ynoic acid.

    9-Octadecenoic acid: Contains a double bond but lacks the triple bond.

Uniqueness

This compound is unique due to the presence of both a double bond and a triple bond within its carbon chain. This dual unsaturation provides distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

CAS No.

166664-87-5

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

octadec-9-en-17-ynoic acid

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h1,9-10H,3-8,11-17H2,(H,19,20)

InChI Key

GUWNXWGQBCLLBN-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCCCC=CCCCCCCCC(=O)O

Origin of Product

United States

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